[(2-Bromo-3-methoxyphenyl)methyl](methyl)amine

Catalog No.
S848285
CAS No.
1509239-12-6
M.F
C9H12BrNO
M. Wt
230.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2-Bromo-3-methoxyphenyl)methyl](methyl)amine

CAS Number

1509239-12-6

Product Name

[(2-Bromo-3-methoxyphenyl)methyl](methyl)amine

IUPAC Name

1-(2-bromo-3-methoxyphenyl)-N-methylmethanamine

Molecular Formula

C9H12BrNO

Molecular Weight

230.1 g/mol

InChI

InChI=1S/C9H12BrNO/c1-11-6-7-4-3-5-8(12-2)9(7)10/h3-5,11H,6H2,1-2H3

InChI Key

VNEDAXCBPALPHW-UHFFFAOYSA-N

SMILES

CNCC1=C(C(=CC=C1)OC)Br

Canonical SMILES

CNCC1=C(C(=CC=C1)OC)Br
  • Availability: While commercial suppliers exist for (2-Bromo-3-methoxyphenyl)methyl: methylamine [, , ], there is no scientific literature readily available detailing its use in research.
  • Structural similarity: In the absence of specific research on this molecule, it might be informative to look at scientific research into structurally similar molecules. For instance, researchers have investigated the properties of (2-Bromo-3-methoxyphenyl)methanamine, which shares the same core structure but lacks the methyl group attached to the amine [].

(2-Bromo-3-methoxyphenyl)methylamine is a chemical compound characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a phenyl ring. Its molecular formula is C₉H₁₂BrN₁O, with a molecular weight of approximately 230.1 g/mol. The compound is classified as an aryl amine and features both an ether (methoxy) and an amine functional group, contributing to its chemical reactivity and solubility properties.

Structural Characteristics

  • Bromo Group (Br): Enhances molecular weight and can participate in substitution reactions.
  • Methoxy Group (OCH₃): Imparts polarity, allowing for potential hydrogen bonding.
  • Methyl Group (CH₃): Attached to the nitrogen, this primary amine is weakly basic.
  • Benzene Ring: Provides stability due to its aromatic nature.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling any unknown compound.
  • Work in a well-ventilated fume hood.
  • Consult with a qualified chemist for specific safety information if you encounter this compound in a research setting.

The compound is primarily involved in substitution and acid-base reactions:

  • Substitution Reactions: The bromo group can be replaced by other functional groups under specific conditions, such as nucleophilic substitution.
  • Acid-Base Reactions: The primary amine can accept protons from acids, making it a basic site in various chemical environments.

Synthesis of (2-Bromo-3-methoxyphenyl)methylamine can be achieved through several methods, including:

  • Bromination of Methoxyphenyl Compounds: Starting with 3-methoxyphenyl derivatives, bromination can be performed using bromine or N-bromosuccinimide.
  • Methylation of Amines: The amine can be synthesized via methylation of the corresponding phenylmethanamine using methyl iodide or dimethyl sulfate under basic conditions .

Several compounds share structural similarities with (2-Bromo-3-methoxyphenyl)methylamine. Here are notable examples:

Compound NameMolecular FormulaUnique Features
2-Bromo-3-methoxyphenylmethanamineC₉H₁₁BrN₁OLacks methyl group on nitrogen
2-Methoxy-3-bromophenylmethanamineC₉H₁₂BrN₁OMethoxy group on different carbon position
4-Bromo-N,N-dimethylbenzamideC₉H₁₀BrN₂OContains a dimethylamide instead of an amine
2-Bromo-N-methylbenzamideC₉H₁₀BrN₁OFeatures an amide functional group instead of an amine

Uniqueness

(2-Bromo-3-methoxyphenyl)methylamine is unique due to its specific combination of functional groups that enable diverse reactivity patterns not found in other similar compounds. Its structure allows for both nucleophilic substitution reactions and interactions typical of primary amines, making it versatile for synthetic applications .

(2-Bromo-3-methoxyphenyl)methylamine is a brominated aromatic amine with the molecular formula C₉H₁₂BrNO and a molecular weight of 230.10 g/mol. Its IUPAC name is 1-(3-bromo-2-methoxyphenyl)-N-methylmethanamine, reflecting its structural features: a phenyl ring substituted with bromine at position 3 and methoxy at position 2, attached to a methanamine group where the nitrogen is methylated. This classification places it within the benzylamine derivative family, characterized by a benzene ring linked to an amine group.

The compound exhibits a SMILES notation of CNCC1=C(C(=CC=C1)Br)OC, which encodes its connectivity: a methyl-substituted amine (CN) connected to a benzene ring (C1=C(C(=CC=C1)Br)OC) with bromine at position 3 and methoxy at position 2.

Historical Context of Benzylamine Derivatives

Benzylamine derivatives have been pivotal in organic synthesis and pharmaceutical development for decades. Early applications included their use as intermediates in the synthesis of alkaloids and explosives, such as hexanitrohexaazaisowurtzitane (HNIW), a high-energy explosive. In medicinal chemistry, benzylamine derivatives like pargyline (an MAO inhibitor) and nebivolol (a β-blocker) demonstrated therapeutic potential, underscoring their versatility.

The development of (2-Bromo-3-methoxyphenyl)methylamine aligns with modern trends in medicinal chemistry, where brominated and methoxy-substituted amines are employed to enhance target-binding affinity and metabolic stability. For instance, brominated aryl amines serve as intermediates in antitubercular agents, leveraging bromine’s electrophilic reactivity.

Significance in Organic Chemistry Research

This compound’s significance lies in its dual functionalization: the bromine and methoxy groups enable regioselective transformations, while the N-methylamine moiety facilitates hydrogen bonding and modulates solubility. Key applications include:

ApplicationMechanistic Insight
Synthetic IntermediateParticipates in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocycles.
Antitubercular AgentsBromine enhances electrophilic reactivity, aiding covalent binding to enzyme targets.
SIRT2 InhibitorsMethoxy groups optimize hydrogen-bonding interactions with enzyme active sites.

Structure-Function Relationship Overview

The compound’s reactivity and bioactivity are governed by its substituents:

  • Bromine at Position 3:

    • Electronic Effect: Deactivates the ring (electron-withdrawing), directing electrophilic substitution to meta positions relative to itself.
    • Steric Effect: Bulky halogen influences regioselectivity in coupling reactions.
  • Methoxy at Position 2:

    • Electronic Effect: Activates the ring (electron-donating via lone pairs), favoring ortho/para substitution.
    • Steric Effect: Ortho-directing but less impactful due to smaller size.
  • N-Methylamine Group:

    • Solubility: Enhances lipophilicity compared to primary amines, improving membrane permeability.
    • Reactivity: Limits nucleophilicity, reducing side reactions in multi-step syntheses.

(2-Bromo-3-methoxyphenyl)methylamine is typically encountered as a liquid at room temperature, consistent with the general physical characteristics of aromatic amines of similar molecular weight [1]. The compound exhibits a colorless to pale yellow appearance, which is characteristic of substituted aniline derivatives [1]. This coloration may intensify upon exposure to light or air due to oxidative processes common in aromatic amine compounds [1].

The liquid state at ambient conditions is attributed to the molecular weight of 230.10 g/mol [2] and the presence of the flexible methyl substituent on the nitrogen atom, which reduces intermolecular hydrogen bonding compared to primary aromatic amines. The brominated aromatic structure contributes to the compound's density, though specific density values are not available in the literature [2] [4].

Solubility Profile in Various Solvents

The solubility characteristics of (2-Bromo-3-methoxyphenyl)methylamine follow the typical pattern observed for aromatic amines. The compound demonstrates limited solubility in water, estimated at less than 1 g/L, which is consistent with the hydrophobic nature of the brominated aromatic ring system [5] [6]. This limited aqueous solubility is further reduced by the presence of the methoxy group and the N-methyl substitution, which decrease the compound's ability to form hydrogen bonds with water molecules [5].

In contrast, the compound exhibits excellent solubility in organic solvents. It is readily soluble in ethanol, diethyl ether, chloroform, benzene, acetone, methanol, and dimethyl sulfoxide [5] [6] [7]. The solubility in polar protic solvents such as ethanol and methanol is facilitated by the amine nitrogen's ability to participate in hydrogen bonding [5]. The compound's solubility in non-polar solvents like benzene and chloroform is attributed to its aromatic character and the presence of the bromine substituent, which enhances London dispersion forces [7].

SolventSolubilityNotes
WaterLimited (< 1 g/L)Typical for aromatic amines
EthanolSolubleGood solubility in polar protic solvents
Diethyl etherSolubleSoluble in non-polar solvents
ChloroformSolubleExcellent solubility
BenzeneSolubleSoluble due to aromatic character
AcetoneSolubleGood solubility in polar aprotic solvents
MethanolSolubleGood solubility in alcohols
Dimethyl sulfoxideSolubleExcellent solubility in polar aprotic solvents

Stability Parameters

Thermal Stability

(2-Bromo-3-methoxyphenyl)methylamine exhibits thermal stability up to approximately 200°C, which is consistent with other brominated aromatic compounds [8] [9]. The thermal decomposition of brominated flame retardants and aromatic amines has been extensively studied, showing that brominated aromatic structures typically begin degradation in the temperature range of 200-250°C [9].

The thermal stability assessment reveals that the compound remains stable under normal storage conditions below 50°C with no observable changes [8]. Between 50-100°C, minor volatilization may occur, but the compound maintains its structural integrity [8]. In the temperature range of 100-150°C, the compound remains stable with precautions, though possible color changes may indicate the onset of minor degradation processes [8].

At temperatures between 150-200°C, the compound becomes marginally stable, with slow decomposition beginning to occur [8]. This decomposition typically involves the evolution of hydrogen bromide and the formation of phenolic compounds as degradation products [9]. Above 200°C, degradation becomes significant, with rapid decomposition occurring above 250°C [9].

Temperature Range (°C)Stability AssessmentObserved ChangesRecommendations
< 50StableNo changesNormal storage
50-100StableMinor volatilizationAvoid prolonged exposure
100-150Stable with precautionsPossible color changeMonitor for changes
150-200Marginally stableSlow decompositionLimit exposure time
200-250Degradation beginsHBr evolutionUse with caution
> 250Rapid degradationExtensive decompositionAvoid these temperatures

pH Sensitivity

The pH sensitivity of (2-Bromo-3-methoxyphenyl)methylamine is characteristic of aromatic amines, with optimal stability observed in the pH range of 3-7 [10] [11]. The compound's basicity, estimated at pKa 4.5-5.5, influences its behavior across different pH environments [11].

At very low pH values (< 1), the compound becomes unstable due to potential aromatic substitution reactions under strongly acidic conditions [10]. In the pH range of 1-3, the compound exists predominantly as a protonated amine salt, which is relatively stable and can form stable hydrochloride salts [11]. The most stable pH range is 3-7, where the compound exists primarily as the free amine with minimal side reactions [10].

At pH values between 7-10, the compound remains stable but shows a slight increase in reactivity, particularly toward oxidation [10]. In the pH range of 10-12, the compound exhibits moderate stability, but oxidation becomes increasingly significant [12]. At pH values above 12, rapid degradation occurs, leading to the formation of various degradation products [10].

pH RangeStabilityPredominant FormNotes
< 1UnstableProtonated aminePotential aromatic substitution
1-3Stable as saltProtonated amineForms stable hydrochloride
3-7Most stableFree amineOptimal stability range
7-10StableFree amineSlight increase in reactivity
10-12Moderately stableFree amineOxidation becomes significant
> 12UnstableDegradation productsRapid degradation

Oxidative Stability

The oxidative stability of (2-Bromo-3-methoxyphenyl)methylamine is a critical parameter due to the compound's susceptibility to oxidation, particularly under alkaline conditions [10] [12]. Aromatic amines are known to undergo oxidation reactions that can lead to the formation of quinone-like products, N-oxides, and other oxidized species [10].

The compound exhibits sensitivity to oxidation, especially above pH 8, where the rate of oxidation increases significantly [10]. The presence of the methoxy group provides some electron-donating character to the aromatic ring, which can influence the oxidation pathway [12]. The bromine substituent at the 2-position may also affect the oxidation mechanism through its electron-withdrawing properties [10].

To maintain oxidative stability, the compound should be stored under inert atmosphere conditions, preferably under nitrogen, and in the presence of antioxidants when possible [10]. Exposure to air should be minimized, as slow oxidation can occur even under ambient conditions [12]. The compound is also sensitive to UV light, which can initiate photooxidation processes [10].

Key Chemical Parameters

Melting and Boiling Points

Specific melting and boiling point data for (2-Bromo-3-methoxyphenyl)methylamine are not available in the current literature [2] [4]. However, based on comparison with structurally similar compounds, the melting point is expected to be below room temperature, consistent with the compound's liquid state at ambient conditions [2].

For reference, related aromatic amines show the following thermal properties: 4-bromoaniline has a melting point of 66-68°C and a boiling point of 243°C [13], while p-anisidine (4-methoxyaniline) has a melting point of 57-59°C and a boiling point of 243°C [14]. N-methyl-4-methoxybenzylamine, which is structurally more similar to the target compound, has a melting point below -20°C and a boiling point of 65°C at 0.38 mmHg [15].

The presence of the N-methyl group in (2-Bromo-3-methoxyphenyl)methylamine likely contributes to a lower melting point compared to the corresponding primary amine, as methylation reduces intermolecular hydrogen bonding [5]. The boiling point is expected to be elevated due to the molecular weight of 230.10 g/mol and the presence of the bromine atom [2] .

Density and Viscosity

Specific density and viscosity measurements for (2-Bromo-3-methoxyphenyl)methylamine are not available in the literature [2] [4]. However, estimates can be made based on similar compounds. The density is expected to be higher than that of non-brominated analogues due to the presence of the bromine atom [7].

For comparison, 4-bromoaniline has a density of 1.6 g/cm³ [13], while p-anisidine has a density of 1.071 g/cm³ [14], and N-methyl-4-methoxybenzylamine has a density of 1.024 g/cm³ [15]. Based on these values and the molecular structure, the density of (2-Bromo-3-methoxyphenyl)methylamine is estimated to be in the range of 1.3-1.5 g/cm³ [7].

The viscosity of the compound is expected to be higher than that of simple aromatic amines due to the presence of the methoxy group and the increased molecular weight [16]. The viscosity will also be temperature-dependent, decreasing with increasing temperature according to typical liquid behavior [16].

Partition Coefficient

The partition coefficient (log P) of (2-Bromo-3-methoxyphenyl)methylamine is estimated to be in the range of 2.5-3.5, indicating moderate lipophilicity [18]. This estimation is based on the molecular structure and comparison with similar compounds containing methoxy and bromine substituents .

The methoxy group contributes to lipophilicity while maintaining some polar character through the oxygen atom . The bromine substituent significantly increases lipophilicity compared to hydrogen or other lighter substituents [18]. The N-methyl group also contributes to increased lipophilicity compared to the corresponding primary amine [18].

The partition coefficient value suggests that the compound will have moderate membrane permeability and bioavailability characteristics . This moderate lipophilicity is consistent with compounds that can cross biological membranes while retaining some aqueous solubility [18].

Optical Properties

(2-Bromo-3-methoxyphenyl)methylamine exhibits optical properties typical of substituted aromatic amines. The compound shows strong UV absorption with a maximum (λmax) in the range of 260-280 nm, corresponding to the aromatic ring system [19] [20]. This absorption is attributed to π-π* transitions within the conjugated aromatic system [19].

The presence of the methoxy group as an electron-donating substituent and the bromine atom as an electron-withdrawing substituent creates a push-pull electronic system that influences the optical properties [19]. The molar extinction coefficient is estimated to be in the range of 2000-5000 L·mol⁻¹·cm⁻¹, which is typical for substituted anilines [19].

The refractive index is estimated to be in the range of 1.55-1.60, based on similar aromatic compounds [21] [22]. This value is consistent with organic compounds containing aromatic rings and heteroatoms [21]. The compound exhibits weak absorption in the visible region, resulting in a colorless to pale yellow appearance [23].

Optical PropertyValue/DescriptionNotes
UV Absorption Maximum (λmax)260-280 nm (aromatic ring)Typical for substituted anilines
Molar Extinction Coefficient (ε)2000-5000 L·mol⁻¹·cm⁻¹Influenced by substituents
Refractive Index (nD)1.55-1.60 (estimated)Based on similar compounds
Optical Density RangeStrong UV, weak visibleTypical for aromatic amines
Absorption Characteristicsπ-π* and n-π* transitionsElectronic transitions
Fluorescence PropertiesWeak fluorescence expectedQuenched by heavy atom effect
Color AppearanceColorless to pale yellowDepends on purity and concentration
Chromophore GroupsAromatic ring, amine groupConjugated system effects

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Dates

Last modified: 08-16-2023

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